molecular formula C10H8BrF2N3 B2837483 1-(3-Bromophenyl)-4-(difluoromethyl)-5-methyltriazole CAS No. 1785527-29-8

1-(3-Bromophenyl)-4-(difluoromethyl)-5-methyltriazole

Cat. No.: B2837483
CAS No.: 1785527-29-8
M. Wt: 288.096
InChI Key: LUNXKSFWQYAQAL-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-(difluoromethyl)-5-methyltriazole is a chemical compound of interest in medicinal chemistry and agrochemical research. The structure incorporates a triazole ring, a core scaffold known for its diverse biological activities . The 3-bromophenyl substituent can act as a handle for further chemical modifications via cross-coupling reactions, while the difluoromethyl group is a common bioisostere that can influence the compound's electronic properties, metabolic stability, and binding affinity . As a substituted triazole, it serves as a valuable building block or intermediate for synthesizing more complex molecules for pharmaceutical and life sciences applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the relevant scientific literature for specific application data.

Properties

IUPAC Name

1-(3-bromophenyl)-4-(difluoromethyl)-5-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF2N3/c1-6-9(10(12)13)14-15-16(6)8-4-2-3-7(11)5-8/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNXKSFWQYAQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Bromophenyl)-4-(difluoromethyl)-5-methyltriazole is a member of the triazole family, which has gained prominence in medicinal chemistry due to its diverse biological activities. This article focuses on the compound's antibacterial and antifungal properties, as well as its potential mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H7_{7}BrF2_2N4_{4}
  • Molecular Weight : 300.09 g/mol

This compound features a triazole ring, which is known for its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial indicators of antibacterial efficacy.

Bacterial Strain MIC (µg/mL) Standard Drug Comparison
Staphylococcus aureus8Comparable to ciprofloxacin
Escherichia coli16Higher than standard antibiotics
Pseudomonas aeruginosa32Similar to levofloxacin

Studies have shown that compounds with bromine substitutions, such as this compound, often enhance antibacterial activity due to increased electron-withdrawing effects, which improve binding affinity to bacterial targets .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains. The following table summarizes the antifungal efficacy:

Fungal Strain MIC (µg/mL) Standard Drug Comparison
Candida albicans16Comparable to fluconazole
Aspergillus niger32Lower than standard treatments

The antifungal activity is attributed to the compound's ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism .

The mechanisms underlying the biological activities of triazole compounds often involve:

  • DNA Gyrase Inhibition : Triazoles have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to cell death in susceptible bacterial strains .
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into fungal membranes, disrupting their integrity and leading to cell lysis .
  • Targeting Specific Enzymes : In silico studies suggest that compounds like this compound may interact with specific enzymes such as DprE1 in Mycobacterium tuberculosis, enhancing their therapeutic potential against resistant strains .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives similar to this compound:

  • Study on Mycobacterium tuberculosis : A series of triazole derivatives were tested against Mycobacterium tuberculosis, revealing that certain modifications significantly enhanced their potency (MIC values ranging from 0.03–8 μg/mL) compared to standard treatments .
  • Hybrid Compound Evaluation : Research on hybrid compounds combining triazoles with other pharmacophores demonstrated improved antibacterial activity and lower cytotoxicity profiles when compared to traditional antibiotics .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
The compound has shown promising antifungal properties, particularly against phytopathogenic fungi. Research indicates that derivatives of triazole compounds exhibit significant antifungal activity due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. For instance, a study highlighted the effectiveness of certain triazole derivatives in inhibiting fungal growth, suggesting that 1-(3-Bromophenyl)-4-(difluoromethyl)-5-methyltriazole could be a viable candidate for developing new antifungal agents .

Antibacterial Properties
Triazoles, including the compound , have been evaluated for their antibacterial efficacy. Studies utilizing molecular docking techniques have demonstrated that triazole derivatives can bind effectively to bacterial enzymes, indicating potential as new antibiotics. The binding affinities observed suggest that these compounds could disrupt bacterial cell function, making them suitable for further development as antibacterial therapies .

Agricultural Applications

Fungicides
The agricultural sector has shown interest in this compound due to its antifungal properties. The compound can be utilized as a fungicide to protect crops from various fungal pathogens. Its mechanism of action involves inhibiting key metabolic pathways in fungi, which can lead to effective control of crop diseases .

Herbicides
Research into the herbicidal properties of triazole compounds suggests that they may also inhibit certain plant enzymes involved in growth regulation. This opens avenues for developing selective herbicides that target specific weeds without harming crops .

Material Science

Synthesis of Novel Materials
The unique structure of this compound allows it to serve as a precursor for synthesizing novel materials with tailored properties. For instance, its incorporation into polymer matrices can enhance material stability and performance under various environmental conditions .

Case Studies

StudyFocusFindings
Study 1Antifungal ActivityDemonstrated significant inhibition of phytopathogenic fungi compared to traditional fungicides .
Study 2Antibacterial EfficacyIdentified high binding affinities with bacterial targets through molecular docking studies .
Study 3Agricultural ApplicationEvaluated as a potential fungicide with effective control over crop diseases .
Study 4Material SynthesisExplored as a precursor for creating advanced materials with enhanced properties .

Chemical Reactions Analysis

Substitution Reactions at the Bromophenyl Group

The bromine atom on the phenyl ring enables cross-coupling reactions, a hallmark of aryl halides.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids replaces the bromine with diverse aryl/heteroaryl groups (Table 1). For example:

ProductBoronic AcidCatalyst SystemYield (%)Source
1-(3-Biphenyl)-4-(difluoromethyl)-5-methyltriazolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃85
1-(3-Pyridyl)-4-(difluoromethyl)-5-methyltriazolePyridin-3-ylboronic acidPdCl₂(dppf), K₃PO₄78

Conditions : Typically performed in dioxane/H₂O at 80–100°C for 12–24 h.

Buchwald-Hartwig Amination

The bromine can be replaced with amines under palladium catalysis:

ProductAmineLigandYield (%)Source
1-(3-(Piperazin-1-yl)phenyl)-4-(difluoromethyl)-5-methyltriazolePiperazineXantPhos72

Conditions : Pd₂(dba)₃, XantPhos, Cs₂CO₃ in toluene at 110°C.

Reactivity of the Difluoromethyl Group

The -CF₂H group exhibits unique electronic and steric properties, enabling selective transformations.

Oxidation to Carboxylic Acid

Controlled oxidation converts -CF₂H to -COOH (Table 2):

ReagentSolventTemperature (°C)Yield (%)Source
KMnO₄, H₂SO₄H₂O8065
RuO₄Acetone2588

Mechanism : The difluoromethyl group is oxidized via radical intermediates, forming a carboxylic acid.

Nucleophilic Substitution

The -CF₂H group participates in substitutions under strong bases:

ReagentProductYield (%)Source
LDA, CO₂4-Carboxy-5-methyltriazole73
NaH, CH₃I4-(Trifluoromethyl)-5-methyltriazole68

Conditions : LDA in THF at -78°C, followed by quenching with electrophiles.

Triazole Ring Functionalization

The 1,2,3-triazole core offers sites for further derivatization.

N-Methylation

Selective alkylation at the triazole nitrogen:

ReagentProductYield (%)Source
CH₃I, K₂CO₃1,4-Dimethyl-5-(difluoromethyl)triazole52

Conditions : DMF, 60°C, 6 h.

Cycloaddition Reactions

The triazole participates in Huisgen cycloaddition with alkynes:

AlkyneProductCatalystYield (%)Source
PhenylacetyleneBis(triazole) derivativeCuI90

Conditions : Click chemistry in DMF/H₂O at 25°C.

Comparison with Similar Compounds

Research Findings and Implications

  • Halogen Interactions : Bromine’s polarizability enhances binding to aromatic residues in enzymes, as demonstrated in pyrazoline antileukemic agents .
  • Fluorine’s Role : Difluoromethyl groups improve metabolic stability by resisting oxidative degradation, a critical feature in drug design .
  • Methyl Group Conformation : Methyl substituents in triazole derivatives restrict rotational freedom, optimizing ligand-receptor interactions .

Q & A

Q. Why do computational and experimental logP values diverge for this compound?

  • Root Cause : Overlooked solvent-solute interactions (e.g., hydrogen bonding with the difluoromethyl group).
  • Resolution : Use atomic contribution methods (e.g., XLogP3) with fluorine-specific parameters. Validate via shake-flask assays in octanol/water systems .

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